molecular formula C28H26N4O3 B10754744 Staurosporine HCl CAS No. 159404-54-3

Staurosporine HCl

Cat. No.: B10754744
CAS No.: 159404-54-3
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of staurosporine is challenging due to its complex structure. The first total synthesis was achieved in 1996, involving the coupling of an indole carbazole group with a sugar molecule . The process requires precise control of stereochemistry and involves multiple steps, including the formation of the indole carbazole core and the attachment of the sugar moiety.

Industrial Production Methods

Industrial production of staurosporine typically involves fermentation using genetically engineered strains of Streptomyces. Recent advancements have focused on optimizing the fermentation process and using heterologous expression systems to increase yield. For example, the integration of multi-copy biosynthetic gene clusters into Streptomyces albus has significantly improved staurosporine production .

Chemical Reactions Analysis

Types of Reactions

Staurosporine undergoes various chemical reactions, including:

    Oxidation: Staurosporine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the staurosporine molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of staurosporine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions include various staurosporine derivatives, which can have different biological activities and properties. These derivatives are often used in research to study the structure-activity relationships of staurosporine.

Scientific Research Applications

Staurosporine has a wide range of scientific research applications:

Mechanism of Action

Staurosporine exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity . This inhibition affects various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Staurosporine is known to activate caspase-3, leading to apoptosis in certain cell types .

Comparison with Similar Compounds

Staurosporine is part of the indolocarbazole family, which includes several similar compounds:

Staurosporine is unique due to its broad-spectrum kinase inhibition and its potent ability to induce apoptosis, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZLNNOFSGOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860779
Record name 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159404-54-3, 62996-74-1
Record name 6-Methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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